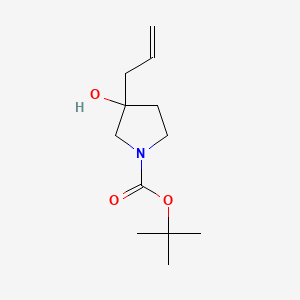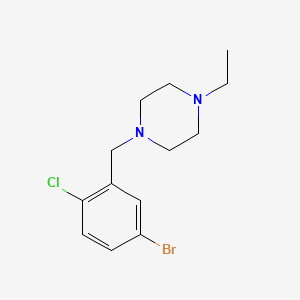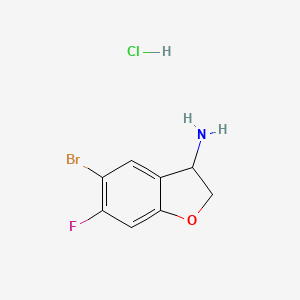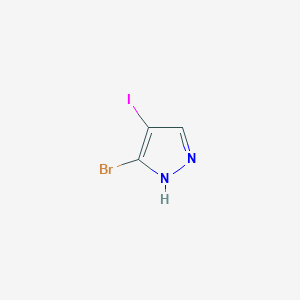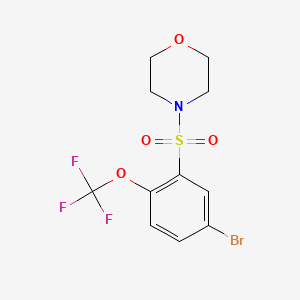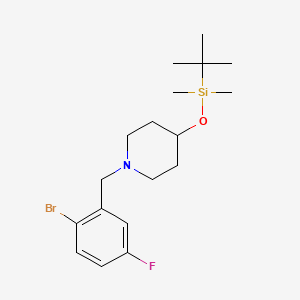
Azido-PEG11-Azide
Descripción general
Descripción
Azido-PEG11-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
The synthesis of this compound involves the use of Thermoanaerobacterium xylanolyticus GH116 β-glucosidase, which catalyzes the gram-scale production of 1-azido-β-D-glucose from p-nitropheyl-β-D-glucopyranoside and azide via a transglucosylation reaction . Another method involves the protection of azido groups with di (tert-butyl) (4-(dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange .
Molecular Structure Analysis
This compound has a chemical formula of C24H48N6O11 . Its molecular weight is 596.7 .
Chemical Reactions Analysis
This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Physical And Chemical Properties Analysis
This compound has a chemical formula of C24H48N6O11 and a molecular weight of 596.7 . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Aplicaciones Científicas De Investigación
Cell Adhesion and Migration
Azido-functionalized poly(ethylene glycol) (PEG) derivatives, such as azido-PEG11-azide, are instrumental in creating dynamic surface coatings for cell adhesion, migration, and shape change. These surface coatings enable spatially controlled cell adhesion by simply adding a functional peptide to the culture medium. This approach has diverse applications in tissue motility assays, patterned coculturing, and triggered cell shape changes, offering a powerful technique for cell biology research (van Dongen et al., 2013).
Drug Delivery Systems
This compound and its derivatives are pivotal in the development of drug delivery systems. For example, lipid-polymer hybrid nanoparticles incorporating azido-functionalized PEG have shown potential in antiviral drug delivery. These nanoparticles improve drug solubility, enhance cellular internalization, and may offer a preferred embodiment for HIV/AIDS therapy by facilitating targeted delivery and sustained release of antiviral drugs (Joshy et al., 2017).
Bioconjugation and Biomolecular Engineering
The azido group in this compound serves as a reactive handle for bioconjugation through click chemistry, allowing for the site-specific modification of proteins and peptides. This methodology has been used to generate selectively PEGylated proteins for therapeutic applications, demonstrating its utility in the generation of bioconjugates for drug delivery, imaging, and diagnostic applications (Deiters et al., 2004).
Nanotechnology and Materials Science
Azido-PEG derivatives have been employed in the synthesis of azido-terminated heterobifunctional PEGs for "click" conjugation, facilitating the development of novel materials with specific properties. This approach enables the conjugation of various ligands through the 1,3-dipolar cycloaddition reaction, leading to advancements in the fabrication of functional materials and nanosystems for biomedical applications (Hiki & Kataoka, 2007).
Thrombomodulin Immobilization
Azido-functionalized compounds, including this compound, have facilitated the one-step modification and immobilization of thrombomodulin on surfaces, demonstrating superior thromboresistance in biomedical devices. This application underscores the potential of azido-PEG derivatives in enhancing the biocompatibility and performance of medical implants and devices (Qu et al., 2014).
Mecanismo De Acción
Target of Action
Azido-PEG11-Azide is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage, allowing this compound to connect different molecules together . This property is crucial in the formation of PROTACs, where this compound serves as a bridge between the E3 ligase ligand and the target protein ligand .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By forming PROTACs, this compound enables the selective degradation of specific proteins . This can affect various downstream cellular processes depending on the function of the target protein.
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its role as a part of PROTACs. The Polyethylene Glycol (PEG) spacer in this compound is hydrophilic and non-immunogenic, which can improve the water solubility of the target molecule, reduce its immunogenicity, and increase its hydrodynamic volume . These properties can enhance the bioavailability of the PROTACs.
Result of Action
The molecular and cellular effects of this compound are dependent on the specific PROTAC it is part of. Generally, the action of this compound leads to the degradation of the target protein, which can result in various cellular effects depending on the role of the degraded protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of mutagenic azido impurities in pharmaceuticals can pose a risk of carcinogenicity to humans . Therefore, controlling potential mutagenic impurities in active pharmaceutical ingredients to an acceptable safety limit is mandatory to ensure patient safety .
Safety and Hazards
Direcciones Futuras
Azido-PEG11-Azide is a substantial tool for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization, with applications in diagnostics, forensics, genetic analysis, and sequencing . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .
Análisis Bioquímico
Biochemical Properties
Azido-PEG11-Azide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The azide group enables Click Chemistry , a type of chemical reaction that is highly selective and orthogonal, meaning it does not interfere with other reactions . This property makes this compound a valuable tool in the study of biological systems.
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the molecules it is bound to. As a PEG-based compound, it is known to improve the water solubility of the target molecule while reducing its immunogenicity and increasing its hydrodynamic volume . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its azide groups. These groups can react with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction is highly selective and does not interfere with other biochemical reactions, making it a valuable tool for studying biological systems .
Metabolic Pathways
This compound is involved in metabolic pathways through its interactions with other molecules. The azide group can react with alkyne, BCN, DBCO via Click Chemistry
Transport and Distribution
The transport and distribution of this compound within cells and tissues depend on its chemical properties and the molecules it is bound to. As a PEG-based compound, it is known to improve the water solubility of the target molecule . This property could influence its transport and distribution within cells and tissues.
Propiedades
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48N6O11/c25-29-27-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-28-30-26/h1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAUXUWXBFMGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



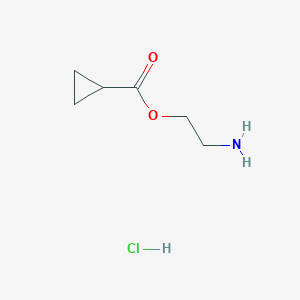

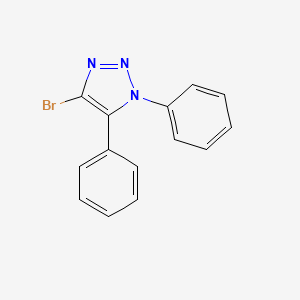
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)
